molecular formula C12H17N3O2 B12694090 3-(2,2-Dimethyl-1-benzoylhydrazino)propionamide CAS No. 96804-09-0

3-(2,2-Dimethyl-1-benzoylhydrazino)propionamide

Cat. No.: B12694090
CAS No.: 96804-09-0
M. Wt: 235.28 g/mol
InChI Key: MXTAZQUBOIMGRZ-UHFFFAOYSA-N
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Description

3-(2,2-Dimethyl-1-benzoylhydrazino)propionamide is an organic compound with a complex structure that includes a benzoylhydrazino group attached to a propionamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Dimethyl-1-benzoylhydrazino)propionamide typically involves the reaction of 2,2-dimethylpropionamide with benzoylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(2,2-Dimethyl-1-benzoylhydrazino)propionamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoylhydrazino group can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(2,2-Dimethyl-1-benzoylhydrazino)propionamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or protein interactions.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethyl-1-benzoylhydrazino)propionamide involves its interaction with specific molecular targets. The benzoylhydrazino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The compound may also participate in redox reactions, altering the oxidative state of biological molecules.

Comparison with Similar Compounds

  • 2,2-Dimethyl-1,3-propanediamine
  • N-(3-tert-Butylsulfanyl-pyridin-4-yl)-2,2-dimethyl-propionamide
  • 2,2-Dimethyl-N-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-propionamide

Uniqueness: 3-(2,2-Dimethyl-1-benzoylhydrazino)propionamide is unique due to its specific structure, which includes both a benzoylhydrazino group and a propionamide backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

96804-09-0

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

3-[benzoyl(dimethylamino)amino]propanamide

InChI

InChI=1S/C12H17N3O2/c1-14(2)15(9-8-11(13)16)12(17)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,13,16)

InChI Key

MXTAZQUBOIMGRZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)N(CCC(=O)N)C(=O)C1=CC=CC=C1

Origin of Product

United States

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